Degradation Potency vs. Parent SMARCA2 Ligand
JP-2-249 induces a dose-dependent degradation of SMARCA2 protein in MV-4-11 cells, an activity not observed with the parent SMARCA2 ligand from which it is derived. The parent ligand, a SMARCA2 bromodomain inhibitor used in the PROTAC ABCI1, lacks the fumarate handle and is incapable of recruiting RNF126 to trigger degradation [1]. Treatment with JP-2-249 at 1–10 μM for 24 hours results in a clear, quantitative reduction of SMARCA2 protein levels as assessed by Western blot [1].
| Evidence Dimension | Protein degradation activity |
|---|---|
| Target Compound Data | Dose-dependent SMARCA2 degradation observed at 1-10 μM |
| Comparator Or Baseline | Parent SMARCA2 ligand (from PROTAC ABCI1) |
| Quantified Difference | Degradation activity present vs. no degradation activity |
| Conditions | MV-4-11 leukemia cells, 24 h treatment, Western blot analysis |
Why This Matters
This demonstrates that JP-2-249 possesses a gain-of-function compared to its parent ligand, converting a simple inhibitor into a protein degrader, which is a critical distinction for research applications requiring protein elimination.
- [1] Toriki, E. S., et al. (2023). Rational Chemical Design of Molecular Glue Degraders. ACS Central Science, 9(5), 915–926. View Source
